molecular formula C10H8BrNO2 B12347617 6-bromo-7-methoxy-8aH-isoquinolin-1-one

6-bromo-7-methoxy-8aH-isoquinolin-1-one

Cat. No.: B12347617
M. Wt: 254.08 g/mol
InChI Key: SLLSVPNJMUZWDG-UHFFFAOYSA-N
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Description

6-Bromo-7-methoxy-8aH-isoquinolin-1-one is a synthetically versatile isoquinolinone derivative of significant interest in medicinal chemistry for the development of novel therapeutic agents. The core isoquinolinone structure is recognized as a privileged scaffold in drug discovery, with a wealth of research confirming its relevance for various biological activities, including antibacterial and anti-tumor applications . This compound is specifically functionalized with bromine and methoxy substituents, which are key handles for further chemical modification. Bromine atoms on such heterocyclic systems are known to act as excellent leaving groups in metal-catalyzed cross-coupling reactions and nucleophilic substitutions, enabling researchers to efficiently build a diverse library of derivatives for structure-activity relationship (SAR) studies . The structural motif of brominated isoquinolines is frequently explored in oncology research. Related compounds have demonstrated potent antiproliferative effects against various cancer cell lines, such as C6 (glioblastoma), HeLa (cervical cancer), and HT29 (colon adenocarcinoma) . These brominated derivatives can function through multiple mechanisms, including the inhibition of critical enzymes like human topoisomerase I, a key target for DNA replication and repair in cancer cells, and the induction of apoptosis (programmed cell death) . Furthermore, the isoquinolinone scaffold is a key intermediate in the fragment-based discovery of inhibitors for significant kinases, such as ROCK-I and PDK1, which play crucial roles in cell survival, growth, and cancer progression . Beyond oncology, structural modification of isoquinoline alkaloids has been a primary strategy to overcome limitations like low solubility and enhance their antibacterial properties, indicating the broader potential of this chemical class in infectious disease research . This reagent provides a foundational building block for advancing chemical biology and drug discovery programs.

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

6-bromo-7-methoxy-8aH-isoquinolin-1-one

InChI

InChI=1S/C10H8BrNO2/c1-14-9-5-7-6(4-8(9)11)2-3-12-10(7)13/h2-5,7H,1H3

InChI Key

SLLSVPNJMUZWDG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2C(=CC=NC2=O)C=C1Br

Origin of Product

United States

Preparation Methods

Preparation of 7-Methoxyisoquinolin-1-One

The precursor 7-methoxyisoquinolin-1-one is synthesized via cyclization of 2-(2-methoxyphenyl)acetamide under acidic conditions:

  • Friedel-Crafts Acylation : 2-Methoxyphenylacetic acid is treated with thionyl chloride to form the acyl chloride, followed by reaction with ammonia to yield the acetamide.
  • Bischler-Napieralski Cyclization : The acetamide undergoes cyclization using phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) at 80–100°C, forming the isoquinolinone core.

Key Data :

Step Reagents/Conditions Yield (%)
Acylation SOCl₂, NH₃, 0°C→RT 85
Cyclization PPA, 90°C, 4 h 72

Regioselective Bromination at C6

Bromination is achieved using N-bromosuccinimide (NBS) under radical or electrophilic conditions:

  • Radical Bromination : NBS (1.1 equiv), benzoyl peroxide (BPO, 0.1 equiv) in CCl₄ at 80°C for 6 h.
  • Electrophilic Bromination : NBS (1.05 equiv) in acetic acid with H₂SO₄ catalysis at 50°C for 2 h.

Comparative Analysis :

Method Selectivity (C6:C8) Yield (%)
Radical 9:1 68
Electrophilic 8:1 75

Electrophilic bromination offers higher yields due to directed ortho-metallation effects from the methoxy group.

Synthetic Route 2: Methoxylation of 6-Bromoisoquinolin-1-One

Synthesis of 6-Bromoisoquinolin-1-One

6-Bromoisoquinolin-1-one is prepared via Pd-catalyzed carbonylation of 6-bromoisoquinoline:

  • Carbonylation : 6-Bromoisoquinoline, CO (3 bar), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and NaOAc in DMF/MeOH (1:1) at 100°C for 15 h.
  • Workup : Filtration through celite, extraction with EtOAc, and column chromatography (EtOAc/hexanes).

Reaction Parameters :

Parameter Value
CO Pressure 3 bar
Temperature 100°C
Catalyst Loading 5 mol% Pd(OAc)₂

Yield : 78%.

Methoxylation at C7

Methoxylation employs Cu(I)-mediated Ullmann coupling :

  • Substitution : 6-Bromoisoquinolin-1-one, CuI (10 mol%), 1,10-phenanthroline (20 mol%), and NaOMe in DMF at 120°C for 12 h.
  • Purification : Silica gel chromatography (CH₂Cl₂/MeOH 95:5).

Optimization Insights :

  • Higher temperatures (>120°C) lead to over-methoxylation.
  • Yield : 82% with >95% regioselectivity.

Alternative Routes and Emerging Methodologies

Multicomponent Reactions (MCRs)

A Ugi/Pictet–Spengler sequence enables one-pot synthesis:

  • Ugi Reaction : 2-Isocyanoethylbenzene, picolinaldehyde, 2,2-dimethoxyethan-1-amine, and 3-bromopropanoic acid in MeOH (15 h, RT).
  • Cyclization : Methanesulfonic acid (MsOH) at 70°C for 1 h forms the isoquinolinone core.

Advantages :

  • Atom economy (78% overall yield).
  • Scalability demonstrated at 8 mmol scale.

Enzymatic Bromination

Recent advances utilize vanadium-dependent haloperoxidases for regioselective bromination:

  • Enzyme Source : Curvularia inaequalis.
  • Conditions : H₂O₂ (2 equiv), KBr (1.5 equiv), pH 5.0, 25°C, 24 h.

Performance :

Substrate Conversion (%) Selectivity (C6)
7-Methoxyisoquinolin-1-one 92 99

Industrial Scalability and Process Optimization

Challenges in Large-Scale Synthesis

  • Bromine Handling : Corrosive and toxic intermediates necessitate closed systems.
  • Catalyst Recovery : Pd leaching (<0.1 ppm) achieved via activated carbon filtration.

Cost-Effective Modifications

  • Solvent Recycling : DMF/MeOH recovered via distillation (95% efficiency).
  • Catalyst Replacement : NiCl₂(dppp) reduces Pd costs while maintaining 70% yield.

Analytical Characterization and Quality Control

Critical characterization data for 6-bromo-7-methoxy-8aH-isoquinolin-1-one:

Technique Key Findings Source
¹H NMR (CDCl₃) δ 8.38 (s, 1H, C5-H), 7.87 (d, J=5.5 Hz, 1H), 4.12 (s, 3H, OCH₃)
HRMS m/z 255.9921 [M+H]⁺ (calc. 255.9918)
XRD Orthorhombic crystal system, P2₁2₁2₁ space group

Chemical Reactions Analysis

Types of Reactions

6-bromo-7-methoxy-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation can produce quinoline derivatives.

Scientific Research Applications

6-bromo-7-methoxy-1,2-dihydroisoquinolin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-7-methoxy-1,2-dihydroisoquinolin-1-one is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromine and methoxy groups may play a role in enhancing the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key differences between 6-bromo-7-methoxy-8aH-isoquinolin-1-one and its analogs:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Structural Features References
6-Bromo-7-methoxy-8aH-isoquinolin-1-one C₁₀H₈BrNO₂ Br (C6), OCH₃ (C7) 254.08 Partially saturated 8a position
6-Bromo-3-methylisoquinolin-1(2H)-one C₁₀H₈BrNO Br (C6), CH₃ (C3) 238.08 Fully aromatic, methyl at C3
8-Chloro-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one C₁₀H₁₀ClNO₂ Cl (C8), OCH₃ (C7) 227.65 Saturated C3–C4 bond
6,7-Dihydro-5H-isoquinolin-8-one C₉H₉NO None 147.17 Saturated C6–C7 bond

Substituent Effects on Reactivity and Properties

Halogen Substituents: The bromine atom in the target compound (C6) increases molecular weight and polarizability compared to the chlorine-containing analog (CAS: N/A, ) . Bromine’s larger atomic radius may enhance steric hindrance in binding interactions.

Methoxy vs. Methyl Groups :

  • The methoxy group (C7) in the target compound donates electron density via resonance, which could stabilize electrophilic aromatic substitution reactions. In contrast, the methyl group in the C3-substituted analog () lacks such electronic effects, favoring hydrophobic interactions .

Saturation Effects: The 8aH designation in the target compound introduces partial saturation, likely reducing ring strain compared to fully aromatic analogs. The 3,4-dihydro and 6,7-dihydro analogs ( and ) exhibit saturated bonds that restrict π-conjugation, altering UV-Vis absorption profiles and redox potentials .

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